molecular formula C14H25NO5 B1468873 1-(tert-Butoxycarbonyl)-3-(2-methoxyethyl)-3-piperidinecarboxylic acid CAS No. 1491621-28-3

1-(tert-Butoxycarbonyl)-3-(2-methoxyethyl)-3-piperidinecarboxylic acid

Cat. No.: B1468873
CAS No.: 1491621-28-3
M. Wt: 287.35 g/mol
InChI Key: AQOQGWDUHSPKTE-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)-3-(2-methoxyethyl)-3-piperidinecarboxylic acid is a useful research compound. Its molecular formula is C14H25NO5 and its molecular weight is 287.35 g/mol. The purity is usually 95%.
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Biological Activity

1-(tert-Butoxycarbonyl)-3-(2-methoxyethyl)-3-piperidinecarboxylic acid, commonly referred to as Boc-3-piperidinecarboxylic acid, is a piperidine derivative with significant implications in medicinal chemistry. Its unique structure allows for various biological activities, particularly in the fields of pharmacology and drug design. This article explores the compound's biological activity, synthesizing data from recent studies and case analyses to provide a comprehensive overview.

  • Chemical Formula : C11H19NO4
  • Molecular Weight : 229.27 g/mol
  • CAS Number : 84358-12-3
  • Physical State : Solid
  • Melting Point : 159-162 °C

Biological Activity Overview

The biological activity of Boc-3-piperidinecarboxylic acid has been investigated in various contexts, primarily focusing on its potential as an anti-cancer agent and its role in peptide synthesis.

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic properties against several cancer cell lines. Notably, its mechanism of action appears to involve the inhibition of key cellular pathways that facilitate tumor growth and survival.

  • Cell Line Studies :
    • In vitro tests demonstrated that Boc-3-piperidinecarboxylic acid exhibits selective cytotoxicity towards human colon cancer (HCT-116) and hepatoma (SMMC-7721) cell lines while showing less efficacy against breast cancer cells (MCF-7) .
    • The compound's IC50 values indicate its potency:
      • HCT-116 : IC50 = 0.8 µM
      • SMMC-7721 : IC50 = 0.14 µM
      • MCF-7 : IC50 = 2.5 µM
  • Mechanism of Action :
    • The compound is believed to interact with DNA topoisomerase I, leading to increased DNA damage in rapidly dividing cells, which is a common pathway exploited by many anticancer drugs .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of Boc-3-piperidinecarboxylic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, allowing for further functionalization without compromising the piperidine core's reactivity.

Structure-Activity Relationship Insights

The introduction of different substituents at various positions on the piperidine ring significantly impacts biological activity:

  • Compounds modified at the 2-position showed enhanced selectivity for cancer cell lines.
  • The presence of methoxyethyl groups has been associated with improved solubility and bioavailability, enhancing therapeutic potential .

Case Studies

Several case studies have documented the clinical relevance of Boc-3-piperidinecarboxylic acid:

  • Study on Antitumor Efficacy :
    • A study evaluated its efficacy in a mouse model of liver adenocarcinoma (H22). Results indicated significant tumor reduction compared to controls, supporting its potential as a therapeutic agent .
  • Peptide Synthesis Applications :
    • The compound serves as an important intermediate in peptide synthesis due to its ability to form stable amide bonds, facilitating the construction of complex peptide structures .

Comparative Analysis Table

Property/ActivityBoc-3-Piperidinecarboxylic AcidCamptothecin (CPT)
IC50 (HCT-116) 0.8 µMSimilar efficacy
IC50 (SMMC-7721) 0.14 µMHigher toxicity
IC50 (MCF-7) 2.5 µM0.57 µM
Mechanism of Action Topoisomerase I inhibitionTopoisomerase I inhibition
Application in Synthesis YesLimited

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
1-(tert-Butoxycarbonyl)-3-(2-methoxyethyl)-3-piperidinecarboxylic acid is primarily utilized in the synthesis of pharmaceutical compounds. Its structure allows for the introduction of functional groups that can enhance biological activity. For instance, derivatives of this compound have been investigated for their potential as analgesics and anti-inflammatory agents. The presence of the tert-butoxycarbonyl (Boc) group facilitates the protection of amine functionalities during multi-step synthetic processes, making it a valuable intermediate in drug development.

Case Study: Synthesis of Piperidine Derivatives
A study demonstrated the synthesis of various piperidine derivatives using this compound as a key intermediate. These derivatives exhibited promising activity against specific cancer cell lines, showcasing the compound's utility in developing novel anticancer agents .

Organic Synthesis

Building Block for Complex Molecules
The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations enables chemists to construct more complex molecular architectures. For example, it can be employed in the synthesis of other nitrogen-containing heterocycles, which are prevalent in many bioactive compounds.

Data Table: Chemical Transformations

Transformation TypeReaction ConditionsProduct Type
Nucleophilic SubstitutionBase-catalyzed reactionAmine derivatives
ReductionHydrogenation under Pd/C catalystAlcohol derivatives
AcylationReaction with acyl chloridesAcylated derivatives

Material Science

Polymer Chemistry
In material science, this compound has been investigated for its potential use in polymer chemistry. Its functional groups can be incorporated into polymer backbones to impart desirable properties such as increased solubility and thermal stability.

Case Study: Polymer Synthesis
Research has shown that incorporating this compound into polyurethanes enhances their mechanical properties and thermal resistance. The modified polymers demonstrated improved performance in applications such as coatings and adhesives, indicating the compound's significance in developing advanced materials .

Properties

IUPAC Name

3-(2-methoxyethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO5/c1-13(2,3)20-12(18)15-8-5-6-14(10-15,11(16)17)7-9-19-4/h5-10H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQOQGWDUHSPKTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(CCOC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.